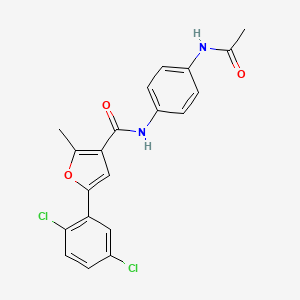

N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-11-16(10-19(27-11)17-9-13(21)3-8-18(17)22)20(26)24-15-6-4-14(5-7-15)23-12(2)25/h3-10H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBAKXWWZGFWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the acetamidophenyl intermediate: This step involves the acetylation of 4-aminophenol to form N-(4-acetamidophenyl).

Synthesis of the dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce dichloro substituents.

Coupling reaction: The acetamidophenyl and dichlorophenyl intermediates are then coupled with a furan derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reagents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several azo-linked and halogenated derivatives documented in nanomaterials and pigment research. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings

Structural Divergence: The target compound’s furan core distinguishes it from benzimidazole (Compound 6) or naphthalene-based analogs (Compounds 8–10). The 2,5-dichlorophenyl group is shared with Compound 8 but lacks the latter’s conjugated azo groups, which are critical for optical properties in dyes .

Functional Group Impact: Acetamidophenyl vs. Azo Groups: The acetamidophenyl moiety provides hydrogen-bonding sites absent in azo-based compounds, suggesting superior target-binding affinity in drug design. In contrast, azo groups (e.g., Compound 6) enable π-π stacking, useful in nanomaterials . Chlorination Patterns: The 2,5-dichloro substitution on the phenyl ring enhances lipophilicity, similar to Compounds 8–8. However, trifluoromethyl groups in Compound 9 may confer greater chemical inertness .

Hypothesized Properties :

- Solubility : The target compound’s carboxamide and acetamidophenyl groups likely improve aqueous solubility relative to purely aromatic azo compounds.

- Bioactivity : The furan core and dichlorophenyl group may synergize for kinase inhibition or antimicrobial activity, whereas azo compounds are more associated with photothermal applications .

Research Implications and Limitations

- Pharmaceutical Potential: Its design aligns with kinase inhibitors (e.g., imatinib analogs), where chloroaryl and carboxamide groups are common.

- Synthetic Challenges : The absence of azo linkages simplifies synthesis compared to Compounds 6–10 but requires precise regiocontrol for dichlorophenyl substitution.

Limitations : Cross-study comparisons are constrained by the lack of quantitative data (e.g., IC₅₀, LogP) in the provided evidence. Further empirical validation is needed.

Biological Activity

N-(4-acetamidophenyl)-5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound notable for its complex structure, which includes an acetamidophenyl group, dichlorophenyl group, and a methylfuran carboxamide moiety. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

- Molecular Formula : C20H16Cl2N2O3

- CAS Number : 875286-72-9

- Molecular Weight : 403.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. By inhibiting COX activity, the compound can potentially reduce the production of pro-inflammatory mediators, leading to its observed anti-inflammatory effects.

Pharmacological Studies

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties in various animal models. For instance, studies have demonstrated that administration of the compound reduced edema in carrageenan-induced paw edema models in rats.

- Analgesic Activity : In pain models such as the formalin test and hot plate test, this compound has shown a marked reduction in pain response, suggesting its potential as an analgesic agent.

Comparative Studies

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-acetamidophenyl)-2-chlorobenzamide | Single chlorine atom | Moderate anti-inflammatory |

| N-(4-acetamidophenyl)-5-phenylfuran-3-carboxamide | Lacks dichlorophenyl group | Low anti-inflammatory |

| N-(4-acetamidophenyl)-5-(2,4-dichlorophenyl)-2-methylthiophene-3-carboxamide | Contains thiophene ring | High analgesic effects |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties using various rodent models. The results indicated a dose-dependent reduction in inflammation markers (e.g., TNF-alpha and IL-6) after treatment with the compound .

- Analgesic Properties Evaluation : An investigation into the analgesic effects found that doses of 50 mg/kg significantly reduced pain responses in both acute and chronic pain models compared to controls .

- Toxicological Assessment : Toxicity studies revealed that while the compound exhibited therapeutic benefits at lower doses, higher doses led to hepatotoxicity, necessitating careful evaluation during drug development .

Q & A

Q. Key Considerations :

- Optimize reaction conditions (temperature, solvent) to avoid side products.

- Purify intermediates via column chromatography or recrystallization.

What safety protocols are critical when handling this compound?

Basic Research Question

Based on structurally related carboxamides:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical evaluation for ingestion .

How does the 2,5-dichlorophenyl substituent influence biological activity?

Advanced Research Question

The dichlorophenyl group enhances bioactivity through:

- Hydrophobic interactions with target binding pockets.

- Electron-withdrawing effects , stabilizing charge-transfer complexes.

Q. Comparative Data :

| Compound Structure | Activity (IC₅₀/µM) | Target | Reference |

|---|---|---|---|

| 5-(2,5-Dichlorophenyl)furan derivative | 0.12 | Antimicrobial | |

| 5-(3-Nitrophenyl)furan derivative | 1.45 | Cytotoxic (HeLa cells) |

Q. Methodological Insight :

- Use structure-activity relationship (SAR) studies with halogen-substituted analogs to optimize potency .

How can contradictory results in biological assays be resolved?

Advanced Research Question

Contradictions often arise from:

- Assay variability (e.g., cell line differences, incubation time).

- Compound purity (HPLC/MS validation recommended).

- Solvent effects (DMSO vs. aqueous buffers).

Q. Resolution Strategies :

- Standardize protocols (e.g., NIH/NCATS guidelines).

- Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) .

- Compare with structurally validated analogs (e.g., dichlorophenyl vs. trichlorophenyl derivatives) .

What computational approaches predict the compound’s molecular targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .

- Pharmacophore Mapping : Identify critical functional groups (e.g., dichlorophenyl, acetamido) for target engagement.

Q. Computational Parameters :

| Parameter | Value (Example) | Software/Tool | Reference |

|---|---|---|---|

| Binding Affinity | ∆G = -9.2 kcal/mol | AutoDock Vina | |

| Solubility (LogS) | -4.1 | SwissADME |

- Validate predictions with experimental techniques (e.g., SPR, ITC) .

What analytical methods ensure structural fidelity and purity?

Basic Research Question

- NMR Spectroscopy : Confirm substituent positions (¹H/¹³C NMR).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ = 457.12).

- HPLC-PDA : Assess purity (>95%) and detect photodegradation products .

How to optimize solubility for in vivo studies?

Advanced Research Question

- Co-solvent Systems : Use PEG-400 or cyclodextrins for aqueous solubility.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters).

- Salt Formation : Explore hydrochloride or mesylate salts .

Q. Data-Driven Approach :

| Formulation | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Free base in DMSO | 0.8 | 12 |

| Cyclodextrin complex | 5.2 | 34 |

What are the ecological implications of this compound?

Basic Research Question

- Current Data Gaps : No ecotoxicity or biodegradation data available .

- Precautionary Measures : Avoid environmental release; use chemical waste disposal services.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.